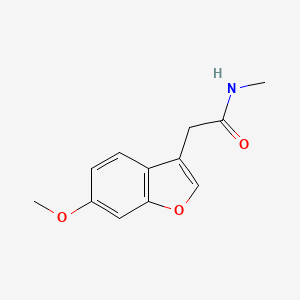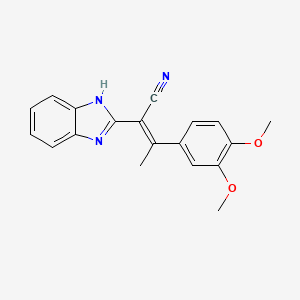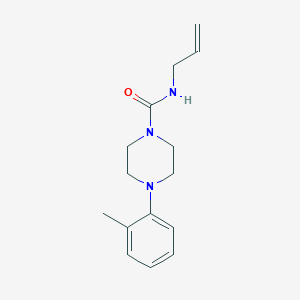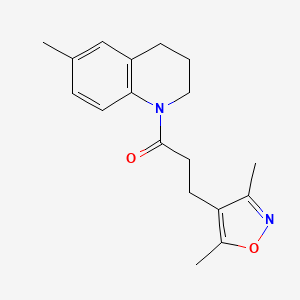
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative and a potent hallucinogenic drug. It belongs to the NBOMe (N-methoxybenzyl) series of compounds and is structurally similar to the hallucinogen LSD. This compound has gained popularity among recreational drug users due to its potent psychedelic effects. However, the scientific community has shown interest in studying the compound for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide is not fully understood. However, it is believed that the compound binds to the serotonin 2A receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the serotonin 2A receptor is responsible for the hallucinogenic effects of the compound.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide are not fully understood. However, studies have shown that the compound has potent hallucinogenic effects, which can lead to altered perception, mood, and cognition. The compound has also been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of studying 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide in the laboratory is that it is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of studying this compound is that it is a potent hallucinogen, which can make it difficult to interpret the results of experiments involving human subjects.
Future Directions
There are several future directions for research involving 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide. One direction is to study the compound's potential therapeutic applications, particularly in the treatment of inflammatory and pain-related disorders. Another direction is to study the compound's mechanism of action in more detail, including its effects on other neurotransmitter systems. Finally, research could focus on developing safer and more effective analogs of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide that retain its therapeutic properties while minimizing its hallucinogenic effects.
Synthesis Methods
The synthesis of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide is a complex process that involves several steps. The starting material for the synthesis is 2C-B, a phenethylamine derivative. The synthesis involves the introduction of a methoxy group and a benzyl group to the 2C-B molecule, followed by the addition of an acetamide group. The final product is purified and obtained as a white powder.
Scientific Research Applications
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide has been studied extensively for its potential therapeutic applications. Research has shown that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also shown that 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide has potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders.
properties
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-12(14)5-8-7-16-11-6-9(15-2)3-4-10(8)11/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVBZQFWGAHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=COC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
![3-[(2-Methoxyphenyl)methyl]-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7455160.png)
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)


![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)